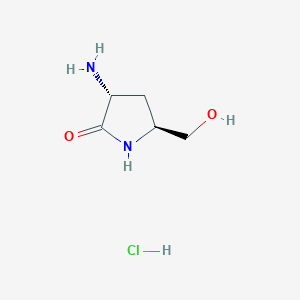

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride

CAS No.: 1692915-48-2

Cat. No.: VC18223939

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692915-48-2 |

|---|---|

| Molecular Formula | C5H11ClN2O2 |

| Molecular Weight | 166.60 g/mol |

| IUPAC Name | (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |

| Standard InChI Key | AZPGEVGVMXTWBS-RFKZQXLXSA-N |

| Isomeric SMILES | C1[C@H](NC(=O)[C@@H]1N)CO.Cl |

| Canonical SMILES | C1C(NC(=O)C1N)CO.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, , corresponds to a molar mass of 166.60 g/mol. Its pyrrolidin-2-one core is substituted at the 3-position with an amino group () and at the 5-position with a hydroxymethyl group (), both oriented in specific (3R,5S) configurations. The hydrochloride counterion enhances aqueous solubility, a critical feature for in vitro and in vivo studies.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1692915-48-2 |

| IUPAC Name | (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 166.60 g/mol |

| InChI Key | AZPGEVGVMXTWBS-RFKZQXLXSA-N |

| Isomeric SMILES | C1C@HCO.Cl |

The stereochemistry is validated via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, ensuring the (3R,5S) configuration dominates in synthetic batches.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves multi-step organic reactions, including:

-

Ring Formation: Cyclization of a linear precursor (e.g., γ-aminobutyric acid derivatives) to construct the pyrrolidinone core.

-

Functionalization: Introduction of the hydroxymethyl group via aldol condensation or nucleophilic substitution.

-

Stereochemical Control: Use of chiral catalysts or resolving agents to enforce the (3R,5S) configuration.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges in Stereoselectivity

Maintaining stereochemical integrity during synthesis remains a critical hurdle. Asymmetric hydrogenation and enzymatic resolution are employed to minimize racemization, but reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. For instance, elevated temperatures during amide bond formation may lead to epimerization at the 3-position, necessitating low-temperature protocols.

Biological Activity and Mechanism

Interaction with Biological Targets

The amino and hydroxymethyl groups facilitate binding to enzymes and receptors via hydrogen bonding and ionic interactions. Preliminary studies suggest affinity for:

-

Kinases: The compound’s structure mimics ATP-binding motifs, potentially inhibiting kinase activity in signaling pathways.

-

Proteases: The pyrrolidinone core may act as a transition-state analog for serine proteases, disrupting substrate cleavage.

Analytical Characterization

Quality Control Techniques

-

Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity and stereochemistry. For example, the coupling constant between H3 and H5 () verifies the cis configuration.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) ensures >98% purity, critical for pharmacological assays.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates the molecular ion peak at [M+H].

Table 2: Analytical Parameters for HPLC

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (4.6 × 150 mm) | 70:30 H2O:MeOH | 1.0 mL/min | 6.2 min |

Research Directions and Challenges

Future Applications

Ongoing research focuses on:

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance target selectivity.

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

Unresolved Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicity: Preliminary in vitro cytotoxicity assays are needed to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume